ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with the molecular formula C17H16Cl2N2O4. This compound is known for its unique structural features, which include a pyran ring, cyano group, and dichloromethoxyphenyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amino groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.
Hydrolysis: This reaction can break down the compound into simpler molecules under acidic or basic conditions.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-4-(3-methoxy-4-(4-methylbenzyl)oxy)phenyl-2-methyl-4H-pyran-3-carboxylate: This compound has a similar pyran ring structure but different substituents, leading to variations in chemical properties and applications.
This compound:
Properties
Molecular Formula |
C17H16Cl2N2O4 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,5-dichloro-2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-4-24-17(22)13-8(2)25-16(21)11(7-20)14(13)10-5-9(18)6-12(19)15(10)23-3/h5-6,14H,4,21H2,1-3H3 |
InChI Key |
NCWBZUNVMCNPTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC(=C2)Cl)Cl)OC)C#N)N)C |
Origin of Product |
United States |
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